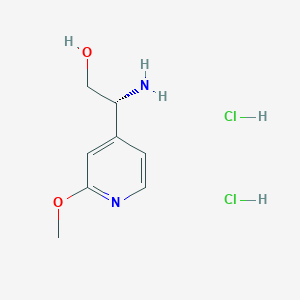
(R)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride is a chemical compound with significant potential in various scientific fields. It is characterized by the presence of an amino group, a methoxy group, and a pyridine ring, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride typically involves the reaction of 2-methoxypyridine with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified through crystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures that the compound meets the required specifications for various applications.
化学反応の分析
Types of Reactions
®-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents and catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.
科学的研究の応用
®-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of ®-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds with biological molecules, while the methoxy group enhances its solubility and reactivity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- (S)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride
- 4-Methoxypyridin-2-amine
- (2-Methoxypyridin-4-yl)methanamine dihydrochloride
Uniqueness
®-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
1640848-93-6 |
|---|---|
分子式 |
C8H13ClN2O2 |
分子量 |
204.65 g/mol |
IUPAC名 |
(2R)-2-amino-2-(2-methoxypyridin-4-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C8H12N2O2.ClH/c1-12-8-4-6(2-3-10-8)7(9)5-11;/h2-4,7,11H,5,9H2,1H3;1H/t7-;/m0./s1 |
InChIキー |
OTASNOUEUZXFLF-FJXQXJEOSA-N |
SMILES |
COC1=NC=CC(=C1)C(CO)N.Cl.Cl |
異性体SMILES |
COC1=NC=CC(=C1)[C@H](CO)N.Cl |
正規SMILES |
COC1=NC=CC(=C1)C(CO)N.Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















